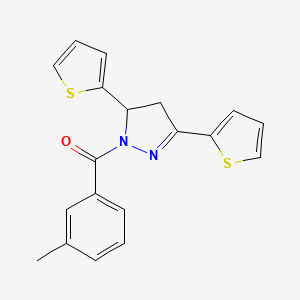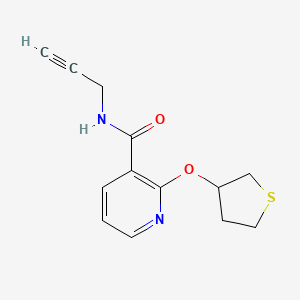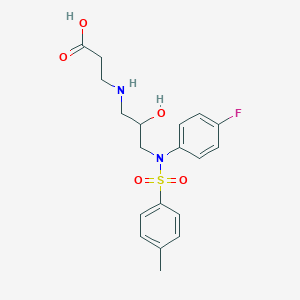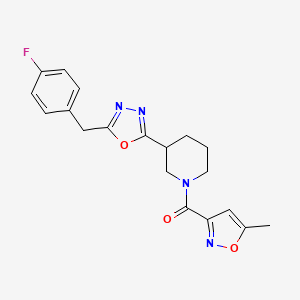![molecular formula C8H8BrNO2 B2537727 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one CAS No. 2155855-52-8](/img/structure/B2537727.png)
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one" is a heterocyclic organic compound that is part of a broader class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds that share structural similarities, such as the presence of bromine atoms and fused ring systems. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex organic reactions. For instance, the paper titled "Direct Access to 9-Chloro-1H-benzo[b]furo[3,4-e]azepin-1-ones via Palladium(II)-Catalyzed Intramolecular syn-Oxypalladation/Olefin Insertion/sp2-C-H Bond Activation Cascade" describes a palladium(II)-catalyzed cascade approach for synthesizing a structurally related compound. This method efficiently creates two heterocycle rings and three new bonds in a single operation, indicating the potential for creating complex structures like "2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one" through similar catalytic processes .
Molecular Structure Analysis
The molecular structure of heterocyclic brominated compounds is often elucidated using techniques such as X-ray crystallography. For example, the paper "7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one" provides insights into the molecular and crystal structure of a related compound, determined through X-ray crystallography. The study also explores the nature of hydrogen bonds in both solution and crystalline states, which is crucial for understanding the compound's behavior and interactions .
Chemical Reactions Analysis
The reactivity of brominated heterocycles can be inferred from studies on similar compounds. The synthesis of carbon-14 labelled (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, a quorum sensing inhibitor, involves a series of reactions including condensation, decarboxylation, bromination, and oxidation. These reactions highlight the potential pathways through which "2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one" might undergo chemical transformations, given the presence of bromine which is a good leaving group and can facilitate further chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. The presence of bromine atoms, the nature of the heterocyclic ring system, and the type of substituents all play a role in determining properties such as solubility, melting point, and reactivity. While the specific properties of "2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one" are not detailed in the provided papers, the methodologies and analyses presented can be applied to deduce its properties. For instance, the use of IR spectroscopy and X-ray crystallography in the study of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one provides a framework for investigating the physical and chemical properties of related compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound "2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one" does not directly appear in the research literature. However, closely related compounds and their derivatives have been studied for their synthesis, molecular structure, and potential applications in various fields, including materials science and medicinal chemistry. These studies provide insights into the characteristics and reactivities of similar brominated heterocyclic compounds.
Crystallographic Analysis : A study by Yépes et al. (2013) presents the crystal structure of closely related bromo-azepine derivatives, showcasing their potential for forming hydrogen-bonded structures. This insight into the molecular arrangement could be crucial for understanding the physical and chemical properties of "2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one" (Yépes et al., 2013).
Antimicrobial and Anti-inflammatory Activities : Research on dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin derivatives by Rajanarendar et al. (2013) highlights their significant antimicrobial and anti-inflammatory properties. While not the exact compound , this study suggests that structurally related azepin-ones could have pharmacological applications (Rajanarendar et al., 2013).
Catalytic Applications : Begouin and Queiroz (2011) explored the use of a related azepine derivative in tandem reactions, including Sonogashira coupling and intramolecular cyclization. This process is of interest for synthesizing complex organic molecules, indicating potential synthetic applications for similar compounds (Begouin & Queiroz, 2011).
Ligand Design for Metal Catalysis : Herrera et al. (2017) reported on the synthesis of P-stereogenic, planar–chiral P-alkene ligands, including the development of compounds with azepine backbones. These ligands have applications in asymmetric catalysis, suggesting that "2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one" could also serve as a ligand or ligand precursor (Herrera et al., 2017).
Mechanistic Insights in Organic Synthesis : The reaction of methoxy-azepines with NBS, as studied by Cordonier et al. (2005), offers a mechanistic insight into the formation of substituted azepines, potentially relevant to the synthesis and functionalization of "2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one" and its analogs (Cordonier et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-4-5-6(12-7)2-1-3-10-8(5)11/h4H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLQELIDJVTXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(O2)Br)C(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one | |
CAS RN |
2155855-52-8 |
Source


|
| Record name | 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)


![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)


![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)
![2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2537664.png)

